Di(N-nitroso)-perhydropyrimidine
CAS No.: 15973-99-6
Cat. No.: VC21069917
Molecular Formula: C4H8N4O2
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15973-99-6 |
|---|---|
| Molecular Formula | C4H8N4O2 |
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | 1,3-dinitroso-1,3-diazinane |
| Standard InChI | InChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2 |
| Standard InChI Key | JSPJZBZNGPDBLH-UHFFFAOYSA-N |
| SMILES | C1CN(CN(C1)N=O)N=O |
| Canonical SMILES | C1CN(CN(C1)N=O)N=O |
Introduction
Industrial Production Methods
In industrial settings, the production process mirrors laboratory methods but is optimized for scale. Key parameters such as temperature, pressure, and reactant concentration are closely monitored to enhance yield and minimize by-products. Continuous flow reactors are often employed to improve efficiency.
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Chemical Properties and Reactions
Di(N-nitroso)-perhydropyrimidine exhibits various chemical behaviors, including:
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Oxidation: Can be oxidized to form nitro derivatives.
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Reduction: The nitroso groups can be reduced to amines.
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Substitution: Nitroso groups can be substituted by nucleophiles, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents include:
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Oxidizing Agents: Potassium permanganate for oxidation.
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Reducing Agents: Sodium borohydride for reduction.
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Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The products formed depend on the specific conditions used during reactions. For example, oxidation may yield nitro derivatives while reduction could produce amines.
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Scientific Research Applications
Research has focused on the toxicological effects of Di(N-nitroso)-perhydropyrimidine, particularly its carcinogenic properties.
Carcinogenicity Studies
Studies involving animal models, such as male Sprague-Dawley rats, have shown that this compound significantly increases tumor incidence when administered at certain doses, indicating its potential as a carcinogen.
Photohydrolytic Detection Techniques
Recent advancements in analytical methods have enabled the detection of N-nitroso compounds through techniques like high-performance liquid chromatography (HPLC), facilitating research into their environmental impacts.
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Mechanism of Action
The mechanism by which Di(N-nitroso)-perhydropyrimidine exerts its effects involves interactions with biological molecules via its nitroso groups. These interactions can lead to covalent bonding with nucleophilic sites on proteins and DNA, influencing various biological processes.
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Comparison with Similar Compounds
Di(N-nitroso)-perhydropyrimidine can be compared with other nitroso compounds:
| Compound | Notable Properties |
|---|---|
| N-Nitrosodimethylamine | Known for carcinogenic properties |
| N-Nitrosopyrrolidine | Studied for biological activities |
| N-Nitrosomorpholine | Research on nitrosamine-induced carcinogenesis |
This compound's unique structure imparts distinct reactivity compared to other nitroso compounds.
| Property | Value |
|---|---|
| IUPAC Name | 1,3-dinitroso-1,3-diazinane |
| Molecular Formula | C4H8N4O2 |
| Molecular Weight | 144.13 g/mol |
| Melting Point | 62°C |
| Boiling Point | 262.72°C |
| Density | 1.4165 g/cm³ (estimated) |
Di(N-nitroso)-perhydropyrimidine is a significant compound in chemical research due to its unique properties and potential health implications. Ongoing studies into its synthesis, reactivity, and biological effects continue to highlight its importance in both environmental science and medicinal chemistry. Further research may unveil additional therapeutic applications or safety measures necessary for handling this compound in various settings.
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